butanedioic acid;ethane-1,2-diol

Catalog No.
S579052
CAS No.
25569-53-3
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
butanedioic acid;ethane-1,2-diol

CAS Number

25569-53-3

Product Name

butanedioic acid;ethane-1,2-diol

IUPAC Name

butanedioic acid;ethane-1,2-diol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C4H6O4.C2H6O2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H2,(H,5,6)(H,7,8);3-4H,1-2H2

InChI Key

VJVOPINBJQWMNY-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)O.C(CO)O

Synonyms

PES polymer, poly(ethylene succinate), poly(ethylenesuccinate), polyethylene succinate

Canonical SMILES

C(CC(=O)O)C(=O)O.C(CO)O

Biobased Polyester Resins

Biodegradable Polymers

PVC Plasticizers

Fermentation Process

Food Additives

Cosmetics

Butanedioic acid;ethane-1,2-diol is a polyester synthesized through the polycondensation reaction of succinic acid and ethylene glycol. This compound exhibits notable biodegradability, making it an attractive alternative to traditional plastics. Its unique structure combines the properties of both succinic acid and ethylene glycol, resulting in a polymer that possesses favorable mechanical and thermal characteristics. The chemical formula for butanedioic acid;ethane-1,2-diol is C6H10O4C_6H_{10}O_4, and it is recognized for its potential applications in various fields, including biology, medicine, and industry.

PES is generally considered non-toxic and non-irritating []. However, limited data exists on its long-term health effects. As with any chemical, proper handling practices are recommended, including wearing gloves and eye protection when working with PES.

Types of Reactions

Butanedioic acid;ethane-1,2-diol primarily undergoes esterification reactions during its synthesis. It can also participate in hydrolysis reactions, where the ester bonds are cleaved in the presence of water, leading to the formation of succinic acid and ethylene glycol.

Common Reagents and Conditions

  • Esterification: Succinic acid and ethylene glycol are the primary reagents.
  • Hydrolysis: Water acts as the main reagent, with the reaction occurring under mild acidic or basic conditions.

Major Products

  • Esterification: The major product is the polymer formed from succinic acid and ethylene glycol.
  • Hydrolysis: The major products are succinic acid and ethylene glycol.

The biological activity of butanedioic acid;ethane-1,2-diol is primarily linked to its biodegradability. Microorganisms such as Bacillus sp. can degrade this polymer by breaking down its ester linkages. This property makes it a promising candidate for applications in environmental sustainability and medical fields where biocompatibility is essential .

Butanedioic acid;ethane-1,2-diol can be synthesized through two main routes:

  • Polycondensation Reaction:
    n C4H6O4)+n C2H6O2) C4H6O4.C2H6O2)n+nH2On\text{ C}_4\text{H}_6\text{O}_4)+n\text{ C}_2\text{H}_6\text{O}_2)\rightarrow \text{ C}_4\text{H}_6\text{O}_4.\text{C}_2\text{H}_6\text{O}_2)_n+n\text{H}_2\text{O}
    where nn represents the degree of polymerization.
  • Biotechnological Methods: Recent studies suggest that fermentation processes utilizing renewable resources can also be employed to produce butanedioic acid;ethane-1,2-diol, enhancing its sustainability profile .

: Employed in developing biodegradable materials for drug delivery systems and tissue engineering scaffolds.
  • Packaging Materials: Applied in producing biodegradable packaging materials and agricultural films .
  • Industrial Uses: Utilized as a plasticizer for polyvinyl chloride (PVC), enhancing flexibility and processability.
  • Research on interaction studies involving butanedioic acid;ethane-1,2-diol has focused on its compatibility with various fillers to improve mechanical performance and biodegradability. These studies often explore the effects of incorporating different organic or inorganic fillers into the polymer matrix to enhance properties such as flame retardancy and environmental resistance .

    Similar Compounds

    • Polybutylene Succinate: A biodegradable polyester synthesized using 1,4-butanediol instead of ethylene glycol.
    • Polyethylene Succinate: A polymer similar to butanedioic acid;ethane-1,2-diol but with different mechanical properties due to using ethylene glycol.

    Comparison Table

    CompoundKey FeaturesUnique Aspects
    Butanedioic Acid; Ethane-1,2-DiolBiodegradable polyester with favorable mechanical propertiesUnique combination of succinic acid and ethylene glycol
    Polybutylene SuccinateBiodegradable polyester with high flexibilitySynthesized from 1,4-butanediol
    Polyethylene SuccinateBiopolymer with varying mechanical propertiesDifferent structural composition

    Butanedioic acid;ethane-1,2-diol stands out due to its specific combination of monomers that imparts distinct mechanical and thermal properties. Its biodegradability and biocompatibility make it particularly valuable in medical applications and environmentally friendly practices.

    General Manufacturing Information

    Butanedioic acid, polymer with 1,2-ethanediol: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

    Dates

    Modify: 2023-08-15

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